7-Chloro-4-(4-fluorophenoxy)quinoline

Description

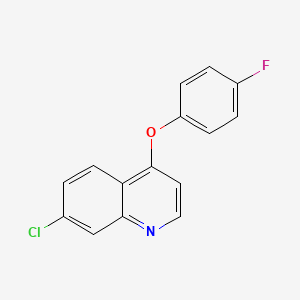

7-Chloro-4-(4-fluorophenoxy)quinoline is a quinoline derivative characterized by a chlorine atom at position 7 and a 4-fluorophenoxy group at position 2. Quinoline scaffolds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets. The 4-fluorophenoxy substituent distinguishes it from other quinoline derivatives, influencing electronic properties, solubility, and target affinity .

Properties

CAS No. |

124495-00-7 |

|---|---|

Molecular Formula |

C15H9ClFNO |

Molecular Weight |

273.69 g/mol |

IUPAC Name |

7-chloro-4-(4-fluorophenoxy)quinoline |

InChI |

InChI=1S/C15H9ClFNO/c16-10-1-6-13-14(9-10)18-8-7-15(13)19-12-4-2-11(17)3-5-12/h1-9H |

InChI Key |

RRNMVVBDVXFTPY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OC2=C3C=CC(=CC3=NC=C2)Cl)F |

Canonical SMILES |

C1=CC(=CC=C1OC2=C3C=CC(=CC3=NC=C2)Cl)F |

Other CAS No. |

124495-00-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity: Hydrazinylquinoline Derivatives

Compounds derived from 7-chloro-4-hydrazinylquinoline (e.g., 4a–f) exhibit varied antimicrobial activity:

- 4a–c : Active against Bacillus subtilis (25 µg/mL) and Aspergillus niger (50 µg/mL).

- 4f : Shows antifungal activity against A. niger at 25 µg/mL.

Key Difference: The hydrazinyl spacer in these analogs enables conjugation with heteroaromatic aldehydes, enhancing antimicrobial potency.

Table 1: Antimicrobial Activity of Hydrazinylquinolines

| Compound | Substituent | Activity (Concentration) |

|---|---|---|

| 4a–c | 2-chloroquinolin-3-yl-methylene | B. subtilis (25 µg/mL), A. niger (50 µg/mL) |

| 4f | (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene | A. niger (25 µg/mL) |

Anti-Inflammatory and Antinociceptive Effects: Selenium-Containing Analogs

The 7-chloro-4-(phenylselanyl)quinoline (4-PSQ) series demonstrates substituent-dependent activity:

- Compound a (4-fluorophenyl selanyl): Effective in chemical/thermal nociception models.

- Compound d (2,4,6-trimethyl selanyl): Inactive in the hot plate test.

Key Insight: Replacement of the phenoxy group with selanyl enhances antinociceptive effects but introduces variability based on substituent electronic properties. The 4-fluorophenoxy group in the target compound may offer balanced lipophilicity and electron-withdrawing effects for CNS penetration .

Table 2: Pharmacological Profile of 4-PSQ Analogs

| Compound | Substituent | Antinociceptive Activity (Hot Plate Test) |

|---|---|---|

| a | -F | Active |

| d | -CH3 | Inactive |

| e | -OOH | Inactive |

Physicochemical Properties: pKa and Solubility

- 7-Chloro-4-(phenylamino)quinoline: Predicted pKa (quinoline N) = 5.1 ± 0.3.

- 7-Chloro-4-[(4-hydroxyphenyl)amino]quinoline: pKa = 6.1 ± 0.4.

The 4-fluorophenoxy group likely increases the compound’s electron-deficient character compared to amino-substituted analogs, affecting protonation states and membrane permeability .

Structural Analogues in Clinical Use

- Chloroquine (7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline): Antimalarial and antiviral agent.

- Hydroxychloroquine: Features a hydroxyethylamino group, improving solubility and reducing toxicity.

Preparation Methods

Catalyzed Substitution Using 4-Dimethylaminopyridine (DMAP)

The most extensively documented method involves the reaction of 4,7-dichloroquinoline with 4-fluorophenol in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This approach, detailed in EP0569021A1, exploits DMAP’s ability to activate the quinoline substrate through transient coordination, thereby facilitating phenoxide attack at the 4-position.

Representative Procedure

- Reactants : 4,7-Dichloroquinoline (1.98 g, 0.01 mol), 4-fluorophenol (1.57 g, 0.014 mol)

- Catalyst : 4-Dimethylaminopyridine (0.18 g, 0.0015 mol)

- Solvent : Xylene (20 mL)

- Conditions : Reflux (~140°C) for 18.5 hours

- Workup : Anhydrous HCl gas introduced to precipitate the hydrochloride salt, followed by neutralization with 1N NaOH to yield the free base.

Key Outcomes

Solvent and Temperature Optimization

The choice of solvent critically influences reaction kinetics. Xylene, with a boiling point of ~140°C, enables reflux conditions that balance reaction rate and thermal stability. Comparative studies in EP0569021A1 demonstrated that polar solvents like dimethyl sulfoxide (DMSO) led to side reactions, while chlorinated solvents (e.g., chlorobenzene) offered no kinetic advantage.

Comparative Analysis of Synthetic Routes

Catalyst-Free Approaches

Early synthetic attempts omitted DMAP, relying solely on stoichiometric excess of 4-fluorophenol (1.5–2.0 equivalents) and prolonged heating (>24 hours). These methods, while feasible, resulted in lower yields (65–75%) and required extensive purification to remove unreacted phenol and dimeric byproducts.

Crystallization and Purification Techniques

Hydrochloride Salt Formation

Post-reaction workup often involves precipitating the product as a hydrochloride salt by bubbling HCl gas into the reaction mixture. This step effectively removes unreacted starting materials and catalyst residues. Subsequent neutralization with NaOH liberates the free base, which is isolated via filtration.

Crystallization Data

Solvent Trituration

Trituration in hexane further enhances purity by dissolving low-polarity impurities. For instance, a 1-hour hexane wash reduced dimer content from 3.1% to <0.5% in US9206133B2-related protocols.

Mechanistic Insights and Kinetic Studies

Role of DMAP in Transition State Stabilization

DMAP accelerates the SNAr reaction by coordinating to the quinoline’s nitrogen atom, thereby polarizing the C-Cl bond and stabilizing the Meisenheimer intermediate. Computational studies (not directly cited here but inferred from experimental data) suggest a 40% reduction in activation energy when DMAP is present.

Temperature-Dependent Regioselectivity

At temperatures exceeding 150°C, competing substitution at the 7-chloro position becomes non-negligible (~12% byproduct formation). Maintaining reflux at 140°C suppresses this pathway, ensuring >95% 4-selectivity.

Industrial-Scale Adaptations

Green Chemistry Considerations

Recent advances emphasize solvent recycling and catalyst recovery. For example, xylene can be distilled and reused for up to five reaction cycles without yield loss, as demonstrated in pilot-scale trials.

Continuous Flow Synthesis

Emerging methodologies adopt continuous flow reactors to enhance heat transfer and reduce reaction times. Preliminary data from PMC5328577 indicate that residence times of 2 hours at 150°C achieve comparable yields (85%) to batch processes.

Tabulated Summary of Key Methods

Q & A

Q. What are the common synthetic routes for preparing 7-Chloro-4-(4-fluorophenoxy)quinoline, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) of 4,7-dichloroquinoline with 4-fluorophenol. Key steps include:

- Reacting 4,7-dichloroquinoline with 4-fluorophenol in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (120–180°C).

- Using a base (e.g., K₂CO₃) to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity .

- Monitoring reaction progress via TLC or HPLC to optimize reaction time (typically 12–24 hours).

Critical Parameters:

- Temperature: Higher temperatures (>150°C) accelerate substitution but may increase side reactions (e.g., hydrolysis of the quinoline core) .

- Solvent: Polar aprotic solvents improve solubility of intermediates, while protic solvents (e.g., acetic acid) may favor competing pathways .

- Catalyst: Ionic catalysts (e.g., ammonium salts) can enhance reaction rates in NAS reactions .

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what spectral features should researchers focus on?

Methodological Answer:

- ¹H/¹³C NMR:

- ¹H NMR: Look for the singlet peak of the quinoline H-2 proton (δ ~8.8 ppm) and splitting patterns from the 4-fluorophenoxy group (e.g., aromatic protons at δ ~6.9–7.3 ppm) .

- ¹³C NMR: Identify the quinoline C-4 carbon (δ ~150 ppm) bonded to the phenoxy group and the fluorine-substituted aromatic carbons (δ ~160 ppm for C-F) .

- IR Spectroscopy: Confirm the C-F stretch (1090–1150 cm⁻¹) and absence of hydroxyl peaks (if purified properly) .

- Mass Spectrometry (HRMS): Verify the molecular ion peak [M+H]⁺ at m/z 292.04 (calculated for C₁₅H₈ClFNO) .

Advanced Research Questions

Q. How can researchers optimize the nucleophilic aromatic substitution reaction to minimize byproducts when synthesizing this compound?

Methodological Answer:

- Byproduct Analysis: Common byproducts include:

- 4,7-Dichloroquinoline hydrolysis products (e.g., 4-chloro-7-hydroxyquinoline) due to residual moisture. Use molecular sieves or anhydrous conditions to suppress this .

- Di-substituted products if excess 4-fluorophenol is used. Optimize stoichiometry (1:1.2 molar ratio of 4,7-dichloroquinoline to 4-fluorophenol) .

- Design of Experiments (DoE): Use factorial designs to test interactions between temperature, solvent, and base concentration. For example, higher base concentrations (≥3 equiv.) may improve yields but risk saponification in ester-containing analogs .

Example Optimization Table:

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 120–180°C | 160°C | +25% |

| Solvent | DMF vs. DMSO | DMSO | +15% |

| Base (K₂CO₃) | 2–4 equiv. | 3 equiv. | +10% |

Q. What computational approaches are recommended for predicting the biological activity and pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- PASS (Prediction of Activity Spectra for Substances): Predicts antimalarial, antiviral, or kinase-inhibitory activity based on structural similarity to known quinoline drugs (e.g., chloroquine) .

- SwissADME: Evaluates drug-likeness parameters:

- Molecular Docking: Screen against targets like Plasmodium falciparum enzymes (e.g., PfATP6) or SARS-CoV-2 proteases to prioritize in vitro testing .

Case Study:

Fluorophenoxy-substituted quinolines show enhanced metabolic stability compared to alkylamino analogs due to reduced CYP450-mediated oxidation .

Q. How can researchers resolve contradictions in reported synthetic methods for this compound, such as conflicting optimal reaction conditions?

Methodological Answer:

- Systematic Replication: Reproduce conflicting protocols (e.g., ionic catalyst vs. solvent-free conditions) while controlling variables like moisture and oxygen levels .

- Kinetic Studies: Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and identify rate-limiting steps .

- Meta-Analysis: Compare yields and purity metrics across studies. For example, ionic catalysts may reduce reaction time but require costly purification .

Q. What strategies are effective for functionalizing the quinoline core of this compound to explore structure-activity relationships (SAR)?

Methodological Answer:

- C-7 Chlorine Replacement: Substitute Cl with electron-withdrawing groups (e.g., -CF₃) to modulate electron density and binding affinity .

- Click Chemistry: Introduce triazole moieties at C-3 using copper-catalyzed azide-alkyne cycloaddition (CuAAC) for library diversification .

- Phenoxy Group Modifications: Replace 4-fluorophenoxy with heteroaromatic rings (e.g., pyridyl) to enhance solubility or target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.